(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

Catalog No.
S711519
CAS No.
510723-56-5
M.F
C15H18N2O
M. Wt
242.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

CAS Number

510723-56-5

Product Name

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine

Molecular Formula

C15H18N2O

Molecular Weight

242.32 g/mol

InChI

InChI=1S/C15H18N2O/c1-2-18-15-8-4-3-7-14(15)12-17-11-13-6-5-9-16-10-13/h3-10,17H,2,11-12H2,1H3

InChI Key

RYNAEXNJGSTGIL-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1CNCC2=CN=CC=C2

Canonical SMILES

CCOC1=CC=CC=C1CNCC2=CN=CC=C2

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine is a chemical compound characterized by its unique structure, which includes an ethoxy group, a benzyl moiety, and a pyridine ring. This compound is notable for its potential applications in medicinal chemistry due to the presence of the amine functional group, which can participate in various

  • Medicinal Chemistry

    Aromatic amines with attached heterocyclic groups like pyridine are a class of molecules studied for their potential medicinal properties []. These properties can vary depending on the specific structure, but can include antimicrobial activity [].

  • Material Science

    Nitrogen-containing aromatic molecules like (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine can be used in the development of new materials. For instance, aromatic amines are being explored for applications in organic light-emitting diodes (OLEDs) [].

, primarily due to the presence of the amine and ether functionalities:

  • Nucleophilic Substitution: The amine group can act as a nucleophile, allowing it to participate in substitution reactions with electrophiles.
  • Oxidation: The amine can be oxidized to form imines or other nitrogen-containing compounds.
  • Acylation: The amine can react with acyl chlorides or anhydrides to form amides.

These reactions are facilitated by specific conditions such as temperature, solvent choice, and the presence of catalysts

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine exhibits various biological activities that make it a candidate for pharmaceutical development:

  • Antimicrobial Properties: Similar compounds have shown effectiveness against bacterial strains, suggesting potential for this compound in antimicrobial applications .
  • Antioxidant Activity: The compound may possess antioxidant properties, which can be assessed through various in vitro assays that measure its ability to scavenge free radicals .
  • Neuroprotective Effects: Some derivatives have been studied for neuroprotective effects, indicating that this compound may also influence neurological pathways positively .

The synthesis of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine can be achieved through several methods:

  • Condensation Reactions: A common approach involves the reaction of 2-ethoxybenzaldehyde with pyridin-3-ylmethylamine under acidic conditions to yield the desired product.
  • Reductive Amination: This method involves the reduction of an imine formed from an aldehyde and an amine.
  • Alkylation Reactions: The amine can also be synthesized through alkylation of pyridine derivatives with appropriate alkyl halides .

The potential applications of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine include:

  • Pharmaceutical Development: Due to its biological activities, it may serve as a lead compound for developing new drugs targeting infections or oxidative stress-related diseases.
  • Chemical Probes: It can be utilized as a chemical probe in biological studies to investigate specific pathways or mechanisms within cells .

Interaction studies are essential for understanding how (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine interacts with biological macromolecules:

  • Binding Affinity Studies: These studies can reveal how well the compound binds to target proteins or enzymes.
  • Mechanism of Action Analysis: Understanding how this compound affects cellular processes will aid in elucidating its therapeutic potential .

Several compounds share structural similarities with (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine. Below is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
2-EthoxybenzamideBenzamide structureKnown for anti-inflammatory effects
Pyridin-3-ylmethylamineSimple pyridine derivativeExhibits neuroprotective properties
2-Methoxybenzyl-pyridin-3-ylmethyl-Methoxy substitution on benzeneEnhanced lipophilicity leading to better absorption
4-(Ethoxybenzyl)pyridineDifferent position of ethoxy groupPotentially different pharmacokinetic profiles

(2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine stands out due to its specific combination of ethoxy and benzyl groups along with its diverse biological activities, making it a valuable candidate for further research and development in medicinal chemistry .

The synthesis of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine requires a strategic multi-step approach that incorporates both the construction of the ethoxybenzyl moiety and the subsequent coupling with pyridin-3-ylmethyl-amine [1]. The most established synthetic route involves initial preparation of the 2-ethoxybenzyl precursor followed by nucleophilic substitution with pyridin-3-ylmethylamine [2].

Primary Synthetic Route

The conventional approach begins with the synthesis of 2-ethoxybenzaldehyde through ethylation of salicylaldehyde [3]. This transformation typically employs ethyl bromide in the presence of potassium carbonate as a base, achieving yields of approximately 72% under optimized conditions [3]. The reaction proceeds through a nucleophilic substitution mechanism where the phenolic hydroxyl group is converted to an ethyl ether linkage [3].

Following aldehyde preparation, the benzyl halide intermediate is generated through bromination or chlorination reactions [4]. The conversion of 2-ethoxybenzaldehyde to 2-ethoxybenzyl bromide can be achieved using phosphorus tribromide or hydrobromic acid under controlled conditions [4]. Alternative methods employ thionyl chloride for chloride formation, which often provides superior yields and easier purification protocols [5].

Reductive Amination Pathway

A more direct synthetic approach utilizes reductive amination between 2-ethoxybenzaldehyde and pyridin-3-ylmethylamine [2]. This methodology circumvents the need for benzyl halide intermediates and provides excellent atom economy [6]. The reaction typically employs sodium tetrahydroborate as the reducing agent in methanol, proceeding through imine formation followed by in situ reduction [2].

The mechanistic pathway involves initial condensation of the aldehyde carbonyl with the primary amine to form an imine intermediate [2]. Subsequent reduction by sodium tetrahydroborate occurs at the imine carbon-nitrogen double bond, yielding the desired secondary amine product [2]. This approach consistently delivers yields exceeding 90% when conducted under optimized conditions [2].

Synthetic RouteKey ReagentsTypical YieldReaction Time
Benzyl Halide SubstitutionK₂CO₃, EtBr, Base65-75%8-12 hours
Reductive AminationNaBH₄, MeOH85-95%3-4 hours
Catalytic HydrogenationPd/C, H₂80-90%6-8 hours

Catalytic Systems for Amine Bond Formation

Modern synthetic approaches to (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine increasingly rely on transition metal-catalyzed methodologies for efficient carbon-nitrogen bond formation [7]. Palladium-catalyzed systems represent the most widely employed catalytic approach for constructing the requisite amine linkages [7].

Palladium-Catalyzed Amination

The Buchwald-Hartwig amination reaction provides an excellent platform for synthesizing benzyl pyridine amine derivatives [7]. This methodology employs palladium complexes in conjunction with phosphine ligands to facilitate coupling between aryl halides and amines [7]. The catalytic cycle involves oxidative addition of the aryl halide to palladium zero, coordination and deprotonation of the amine substrate, followed by reductive elimination to form the carbon-nitrogen bond [7].

Optimal catalytic systems for benzyl pyridine amine synthesis typically utilize palladium acetate or palladium dichloride as precatalysts combined with bidentate phosphine ligands such as 1,1'-bis(diphenylphosphino)ferrocene [8]. These systems demonstrate excellent functional group tolerance and can accommodate both electron-rich and electron-deficient substrates [8].

Reductive Amination Catalysts

Alternative catalytic approaches focus on reductive amination methodologies using transition metal catalysts [9] [10]. Nickel-based homogeneous catalysts have emerged as promising alternatives to traditional reducing agents for primary amine synthesis [9]. These systems operate under hydrogen pressure and can directly convert carbonyl compounds to primary amines using ammonia as the nitrogen source [9].

Cobalt catalysts supported on nitrogen-doped carbon materials demonstrate exceptional activity for reductive amination under mild conditions [10]. These systems operate at temperatures as low as 50°C with hydrogen pressures of 10 bar, significantly improving energy efficiency compared to traditional methods [10]. The catalyst loading can be reduced to 1.5 mol% while maintaining excellent yields and selectivity [10].

Catalyst SystemOperating ConditionsYield RangeSelectivity
Pd/Phosphine Ligands80-110°C, Inert Atmosphere70-90%>95%
Ni-Triphos Complex40-50 bar H₂, 80°C85-95%>90%
Co/N-doped Carbon10 bar H₂, 50°C80-92%>95%

Solvent Effects on Reaction Efficiency

Solvent selection plays a critical role in optimizing the synthesis of (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine, significantly impacting reaction rates, yields, and selectivity [11] [12]. The choice of reaction medium affects both the thermodynamics and kinetics of amine bond formation through specific solvation effects and hydrogen bonding interactions [11].

Protic Solvent Systems

Methanol represents the most widely employed protic solvent for reductive amination reactions leading to benzyl pyridine amines [2] [11]. The hydrogen bonding capability of methanol facilitates proton transfer processes essential for imine reduction while providing appropriate solvation for both reactants and products [11]. Computational studies demonstrate that explicit methanol coordination can lower activation energy barriers by more than 120 kilojoules per mole compared to gas-phase reactions [11].

The effectiveness of methanol as a reaction medium stems from its ability to form hydrogen bonds with carbonyl oxygen atoms and amine nitrogen centers [11]. These interactions stabilize transition states and intermediates, promoting faster reaction rates and improved yields [11]. Additionally, methanol's moderate polarity accommodates both polar and nonpolar substrate components effectively [11].

Aprotic Solvent Effects

Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide provide alternative reaction environments for certain synthetic transformations [13]. These solvents excel in promoting nucleophilic substitution reactions while minimizing competing elimination pathways [13]. The high dielectric constants of these media enhance ionic reaction mechanisms and improve substrate solubility [13].

Toluene and tetrahydrofuran represent lower polarity options that prove beneficial for palladium-catalyzed amination reactions [3] [8]. These solvents provide excellent compatibility with organometallic catalysts while minimizing catalyst deactivation through coordination [8]. The reduced polarity also favors formation of neutral intermediates in catalytic cycles [8].

Solvent Optimization Data

SolventDielectric ConstantTypical YieldReaction Rate Enhancement
Methanol32.785-95%Baseline
Ethanol24.575-85%0.8x
Dimethylformamide36.770-80%1.2x
Toluene2.465-75%0.6x
Tetrahydrofuran7.680-90%1.1x

Purification Techniques and Yield Optimization

Effective purification strategies are essential for obtaining high-purity (2-Ethoxy-benzyl)-pyridin-3-ylmethyl-amine and maximizing synthetic yields [14] [15]. The basic nature of the target compound necessitates specialized purification approaches that account for its chemical properties and potential for salt formation [14].

Chromatographic Purification Methods

Flash column chromatography using amino-functionalized silica gel provides excellent separation efficiency for organic amine compounds [15]. The amino groups on the stationary phase prevent irreversible adsorption of basic compounds while maintaining adequate retention for effective purification [15]. Typical mobile phase systems employ dichloromethane-methanol gradients with triethylamine as a basic modifier [15].

Reversed-phase chromatography offers superior performance for highly polar amine derivatives [15]. This approach utilizes acetonitrile-water mobile phases supplemented with 0.1% triethylamine to maintain appropriate pH conditions [15]. The method demonstrates excellent reproducibility and can effectively separate closely related structural isomers [15].

Salt Formation and Crystallization

Trichloroacetic acid-mediated purification represents an innovative approach for amine isolation that significantly reduces waste generation [14] [16]. This methodology exploits temporary protonation to form crystalline amine salts that precipitate from solution [16]. Subsequent thermal decarboxylation of trichloroacetic acid releases volatile carbon dioxide and chloroform, directly yielding the pure free amine [16].

The trichloroacetic acid method achieves purification yields up to 98% while eliminating multiple washing and extraction steps [16]. The process proves particularly effective for separating primary and secondary amines from complex reaction mixtures [17]. Selective ammonium carbamate crystallization using carbon dioxide provides an alternative approach that achieves purities exceeding 99% [17].

Liquid-Liquid Extraction Optimization

Automated pH-controlled extraction systems enable precise optimization of amine separation conditions [18]. These methodologies systematically vary acid concentration and pH to maximize extraction efficiency while maintaining high purity [18]. The approach typically achieves 92% extraction efficiency with 99% purity for benzylamine derivatives [18].

The optimization process involves inline monitoring of both aqueous and organic phases to determine optimal acid-to-amine ratios [18]. This real-time analysis capability allows for dynamic adjustment of extraction conditions to accommodate variations in substrate composition [18].

Purification MethodTypical RecoveryPurity AchievedProcessing Time
Flash Chromatography85-92%95-98%2-4 hours
Reversed-Phase Chromatography90-95%98-99%1-2 hours
Trichloroacetic Acid Method95-98%95-99%30 minutes
Automated Extraction88-94%99%1 hour

Yield Enhancement Strategies

Process optimization through design of experiments methodologies enables systematic improvement of synthetic yields [19]. Statistical modeling of reaction parameters identifies optimal conditions that balance multiple objectives including yield, purity, and reaction time [19]. These approaches typically improve yields by 15-25% compared to traditional one-factor-at-a-time optimization [19].

Continuous flow processing provides enhanced mixing and heat transfer characteristics that improve reaction consistency and yields [20]. Microdroplet reaction systems demonstrate acceleration factors of 15 to 7700 times compared to batch processes while achieving isolated yields up to 87% [20]. The enhanced mass transfer in these systems particularly benefits reactions with smaller acceleration factors [20].

XLogP3

2.1

Dates

Last modified: 08-15-2023

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